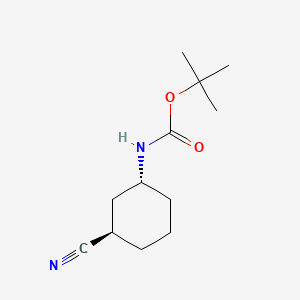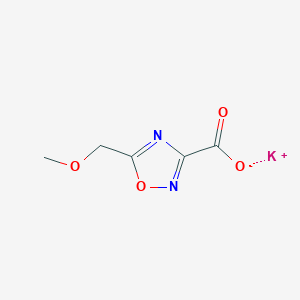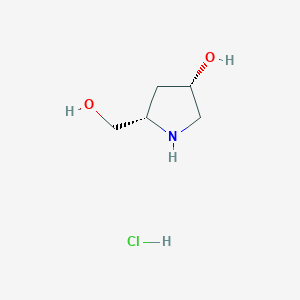![molecular formula C9H17ClN2O B1405754 7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride CAS No. 1203682-44-3](/img/structure/B1405754.png)
7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride
Vue d'ensemble
Description
7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride is a chemical compound with the molecular formula C9H17ClN2O . It has been described in a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as selective TYK2/JAK1 inhibitors .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H16N2O.ClH/c1-11-6-2-3-9(8(11)12)4-5-10-7-9;/h10H,2-7H2,1H3;1H . The compound has a molecular weight of 204.70 g/mol . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 204.70 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 32.3 Ų .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : The compound 7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride has been synthesized through various techniques, including oxidative cyclization of olefinic precursors and Michael addition reactions. These methods are crucial for developing compounds with specific properties for potential therapeutic uses (Martin‐Lopez & Bermejo, 1998).
- Structural Analysis : Detailed structural analysis, including the study of relative configurations and conformations of similar diazaspiro[4.5]decanes, is essential in understanding their chemical behavior and potential applications (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Potential Therapeutic Applications
- Radioprotective Properties : Research has explored the potential radioprotective properties of similar compounds in mitigating the effects of lethal doses of radiation (Shapiro, Tansy, & Elkin, 1968).
- Antihypertensive Activity : Studies have shown that certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones demonstrate antihypertensive effects, indicating the potential of related compounds in treating hypertension (Caroon et al., 1981).
- Muscarinic Agonists : Some derivatives of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been studied as M1 muscarinic agonists, suggesting the possible use of related compounds in treating neurological disorders (Tsukamoto et al., 1995).
Other Applications
- Calcium Channel Antagonists : Some diazaspiro[4.5]decan-1-one derivatives have been identified as potent T-type calcium channel inhibitors, indicating potential applications in treating diseases related to calcium channel dysfunctions (Fritch & Krajewski, 2010).
- Antimicrobial Activities : Certain diazaspiro[4.5]decane derivatives have shown antimicrobial activities, suggesting the potential of similar compounds in developing new antibacterial and antifungal agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).
Orientations Futures
The future directions of research on 7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride could involve further exploration of its potential as a selective TYK2/JAK1 inhibitor . This could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Propriétés
IUPAC Name |
7-methyl-2,7-diazaspiro[4.5]decan-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-11-6-2-3-9(8(11)12)4-5-10-7-9;/h10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYMMJUDJUPSJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405674.png)
![4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine](/img/structure/B1405675.png)










![4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride](/img/structure/B1405694.png)